Potassium 1-isopropylpyrazole-5-trifluoroborate
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Overview
Description
Potassium 1-isopropylpyrazole-5-trifluoroborate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its stability and versatility. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium 1-isopropylpyrazole-5-trifluoroborate typically involves the reaction of the corresponding boronic acid with potassium bifluoride. This method is preferred due to its simplicity and the stability of the resulting product. The general reaction can be represented as follows:
R-B(OH)2+KHF2→R-BF3K+H2O
In this reaction, the boronic acid (R-B(OH)_2) reacts with potassium bifluoride (KHF_2) to form the trifluoroborate salt (R-BF_3K) and water .
Industrial Production Methods
Industrial production of potassium organotrifluoroborates, including this compound, often involves scalable procedures that ensure high yields and purity. These methods typically avoid the use of hazardous reagents and conditions, making the process safer and more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Potassium 1-isopropylpyrazole-5-trifluoroborate primarily undergoes nucleophilic substitution reactions. It is a strong nucleophile and can react with various electrophiles without the need for transition-metal catalysts . Additionally, it is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds .
Common Reagents and Conditions
In Suzuki-Miyaura cross-coupling reactions, the compound is typically used in the presence of a palladium catalyst and a base, such as potassium carbonate or potassium phosphate. The reaction conditions are generally mild, and the compound is stable under these conditions .
Major Products Formed
The major products formed from reactions involving this compound are typically biaryl compounds or other carbon-carbon bonded structures, depending on the nature of the electrophilic partner used in the reaction .
Scientific Research Applications
Potassium 1-isopropylpyrazole-5-trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium 1-isopropylpyrazole-5-trifluoroborate exerts its effects in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the electrophilic organic group, forming a palladium complex.
Transmetalation: The trifluoroborate moiety transfers the organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Potassium 1-isopropylpyrazole-5-trifluoroborate can be compared with other potassium organotrifluoroborates, such as potassium phenyltrifluoroborate and potassium vinyltrifluoroborate. These compounds share similar stability and reactivity profiles but differ in their specific organic groups, which can influence their reactivity and applications .
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium methyltrifluoroborate
Conclusion
This compound is a valuable compound in organic chemistry, offering stability and versatility in various reactions, particularly Suzuki-Miyaura cross-coupling. Its applications span across chemistry, biology, medicine, and industry, making it a crucial reagent in scientific research and industrial processes.
Properties
IUPAC Name |
potassium;trifluoro-(2-propan-2-ylpyrazol-3-yl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BF3N2.K/c1-5(2)12-6(3-4-11-12)7(8,9)10;/h3-5H,1-2H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFSJZHQAOZIQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=NN1C(C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BF3KN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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